Esreboxetine

Description

Properties

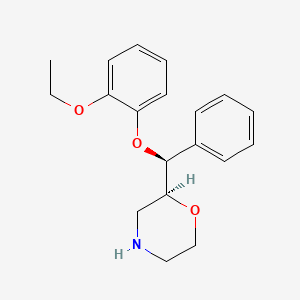

IUPAC Name |

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQGYUDMJHNJBX-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009938 | |

| Record name | Esreboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Reboxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.23e-02 g/L | |

| Record name | Reboxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98819-76-2, 98769-81-4 | |

| Record name | (S,S)-(+)-Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98819-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esreboxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esreboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esreboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESREBOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S50ZY490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Reboxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171 °C (mesylate salt) | |

| Record name | Reboxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Esreboxetine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esreboxetine, the (S,S)-enantiomer of reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2][3] Its primary mechanism of action in the central nervous system (CNS) is the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2] This targeted action on the noradrenergic system, with minimal effects on serotonin and dopamine reuptake, underpins its therapeutic potential.[4] This guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Core Mechanism: Selective Norepinephrine Reuptake Inhibition

This compound exerts its pharmacological effects by binding with high affinity to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By inhibiting NET, this compound effectively increases the dwell time and concentration of norepinephrine in the synapse, thereby potentiating its action on postsynaptic adrenergic receptors.

Binding Affinity and Selectivity

This compound demonstrates a high degree of selectivity for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is a key feature of its pharmacological profile.

| Transporter | Ligand | Species | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | This compound | Rat | ~0.05 (Implied from high potency) | |

| Reboxetine | Rat | 1.1 | ||

| Serotonin Transporter (SERT) | This compound | Rat | >1000 (Implied from high selectivity) | |

| Reboxetine | Rat | 129 | ||

| Dopamine Transporter (DAT) | This compound | - | >10,000 (Implied) | |

| Reboxetine | Rat | >10,000 |

Downstream Signaling Pathways

The elevation of synaptic norepinephrine by this compound initiates a cascade of downstream signaling events within the neuron. While direct studies on this compound are limited, the effects of selective norepinephrine reuptake inhibition are well-documented, primarily involving the cyclic AMP (cAMP) signaling pathway.

Upon binding to postsynaptic β-adrenergic receptors, norepinephrine activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, modulating the transcription of genes involved in neuroplasticity, neuronal survival, and synaptic function. Chronic administration of noradrenergic agents like reboxetine has been shown to influence PKA and lead to the phosphorylation of CREB.

References

An In-depth Technical Guide to the Synthesis and Chiral Separation of Esreboxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chiral separation of Esreboxetine, the (S,S)-enantiomer of Reboxetine, a selective norepinephrine reuptake inhibitor. The document details established synthetic methodologies, including classical resolution and asymmetric synthesis routes, and provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for its enantiomeric separation. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways and separation workflows.

Synthesis of this compound

The synthesis of enantiomerically pure this compound, (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine, can be achieved through several distinct strategies. The primary approaches involve either the resolution of a racemic mixture of reboxetine or the stereoselective synthesis of the desired (S,S)-enantiomer. This guide focuses on three prominent methods: classical resolution using a chiral resolving agent, asymmetric synthesis via Sharpless epoxidation, and an alternative asymmetric route commencing from a chiral amino alcohol.

Classical Resolution of Racemic Reboxetine

This method involves the synthesis of a racemic mixture of reboxetine followed by the separation of the enantiomers using a chiral resolving agent, such as (S)-mandelic acid. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.

Experimental Protocol: Classical Resolution using (S)-Mandelic Acid

-

Salt Formation: A solution of racemic reboxetine free base in a suitable solvent (e.g., ethanol) is treated with a solution of (S)-(+)-mandelic acid (approximately 0.5 equivalents).

-

Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled to allow for the selective crystallization of the less soluble diastereomeric salt, the (S,S)-reboxetine-(S)-mandelate salt.

-

Isolation and Purification: The crystalline salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.

-

Liberation of Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the (S,S)-reboxetine free base.

-

Extraction: The enantiomerically enriched reboxetine is extracted with an organic solvent and isolated by evaporation of the solvent.

| Step | Starting Material | Reagents/Solvents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Diastereomeric Salt Formation & Recrystallization | Racemic Reboxetine | (S)-(+)-Mandelic Acid, Ethanol | (S,S)-Reboxetine-(S)-Mandelate Salt | ~40% | >99% after recrystallization | [1] |

| Liberation of (S,S)-Reboxetine | (S,S)-Reboxetine Salt | NaOH, Organic Solvent | (S,S)-Reboxetine (this compound) | High | >99% | [1] |

Logical Relationship: Classical Resolution

Asymmetric Synthesis via Sharpless Epoxidation

A more efficient approach to obtaining enantiomerically pure this compound is through asymmetric synthesis, which avoids the lower theoretical yield of classical resolution. One prominent method utilizes the Sharpless asymmetric epoxidation of cinnamyl alcohol to establish the required stereochemistry early in the synthetic sequence.

Experimental Protocol: Sharpless Asymmetric Epoxidation Route

-

Asymmetric Epoxidation: Cinnamyl alcohol is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, diethyl D-tartrate, and tert-butyl hydroperoxide to yield (2R,3R)-3-phenyl-2,3-epoxy-1-propanol with high enantioselectivity[2][3].

-

Epoxide Ring-Opening: The resulting chiral epoxide is reacted with 2-ethoxyphenol in the presence of a base to open the epoxide ring, forming (2R,3S)-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol.

-

Mesylation and Cyclization: The diol is then converted to a mesylate, followed by intramolecular cyclization with a suitable amine source to form the morpholine ring, yielding N-protected this compound.

-

Deprotection: The final step involves the removal of the protecting group to afford this compound.

| Step | Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Sharpless Epoxidation | Cinnamyl Alcohol | Ti(OiPr)4, Diethyl D-tartrate, t-BuOOH | (2R,3R)-3-phenyl-2,3-epoxy-1-propanol | 72% | 85% | [4] |

| Epoxide Opening | Chiral Epoxide | 2-Ethoxyphenol, Base | (2R,3S)-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol | - | - | |

| Cyclization & Deprotection | Diol Intermediate | Mesyl Chloride, Amine source, Deprotection reagents | This compound | - | - |

Synthetic Pathway: Sharpless Epoxidation Route

Asymmetric Synthesis from (S)-3-Amino-1,2-propanediol

An alternative asymmetric synthesis builds the chiral morpholine ring from a readily available chiral starting material, (S)-3-amino-1,2-propanediol.

Experimental Protocol: Synthesis from (S)-3-Amino-1,2-propanediol

-

Amide Formation: (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to form the corresponding amide.

-

Cyclization: The amide undergoes intramolecular cyclization in the presence of a base (e.g., potassium tert-butoxide) to form the morpholinone ring.

-

Protection and Reduction: The hydroxyl group is protected, and the morpholinone is reduced to the corresponding morpholine.

-

Introduction of Side Chains: The phenyl and 2-ethoxyphenoxy groups are introduced through a series of reactions, including oxidation and nucleophilic substitution, to yield this compound. This route has been reported to provide this compound in a 30% overall yield and 99% ee over eight steps.

| Step | Starting Material | Key Reagents | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Multi-step Synthesis | (S)-3-Amino-1,2-propanediol | Chloroacetyl chloride, Base, etc. | This compound | 30% | 99% |

Chiral Separation of this compound

The enantiomeric purity of this compound is critical for its therapeutic efficacy and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The separation of reboxetine enantiomers has been successfully achieved using various chiral stationary phases (CSPs).

Experimental Workflow: Chiral HPLC Separation

Comparative Table of Chiral HPLC Conditions

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

| Chiralcel OD-H | Ethanol-Heptane (1:49, v/v) | - | - | Fluorescence (260/315 nm) | |

| Chiralcel OD | n-Hexane/2-Propanol (80:20, v/v) | - | - | UV | |

| Chiralcel OD | 0.5M Sodium Perchlorate (pH 6)/Acetonitrile (60:40, v/v) | - | - | UV | |

| Chiralpak AD-H | - | - | - | - | |

| Cyclobond I 2000 DM | - | - | - | - |

Experimental Protocol: Chiral HPLC Separation

-

System Preparation: An HPLC system equipped with a suitable chiral column (e.g., Chiralcel OD-H) is equilibrated with the chosen mobile phase until a stable baseline is achieved.

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable solvent, typically the mobile phase, at a known concentration.

-

Injection: A defined volume of the sample solution is injected onto the column.

-

Elution and Detection: The enantiomers are separated on the chiral stationary phase and eluted with the mobile phase. The eluent is monitored by a detector (e.g., UV or fluorescence) to generate a chromatogram.

-

Data Analysis: The peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess (% ee) of the sample.

Conclusion

This technical guide has outlined the primary methodologies for the synthesis and chiral separation of this compound. The choice between classical resolution and asymmetric synthesis will depend on factors such as cost, desired efficiency, and scale of production. Asymmetric synthesis, particularly routes that establish chirality early, generally offers a more efficient pathway to the enantiomerically pure compound. For analytical purposes, chiral HPLC provides a reliable and robust method for determining the enantiomeric purity of this compound, with several effective chiral stationary phases and mobile phase combinations available. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

- 1. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sharpless Epoxidation [organic-chemistry.org]

- 4. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

Esreboxetine: A Technical Guide to its Pharmacology and Pharmacodynamics

For: Researchers, Scientists, and Drug Development Professionals Dated: November 28, 2025

Executive Summary

Esreboxetine, known investigationally as AXS-14, is a small molecule drug characterized as a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2] Chemically, it is the (S,S)-(+)-enantiomer of reboxetine.[3][4] This stereospecific formulation is reported to confer greater potency and selectivity for the human norepinephrine transporter (hNET) compared to racemic reboxetine.[4] Its primary mechanism of action involves blocking the presynaptic norepinephrine transporter (NET), which leads to an increased concentration and prolonged activity of norepinephrine in the synaptic cleft. This targeted enhancement of noradrenergic neurotransmission forms the therapeutic rationale for its investigation in managing conditions like fibromyalgia, where noradrenergic pathways are implicated in endogenous pain inhibition. Having undergone Phase 2 and Phase 3 trials, this compound is noted for its distinct pharmacological profile, differentiating it from broader-spectrum agents like serotonin-norepinephrine reuptake inhibitors (SNRIs).

Pharmacodynamics

Primary Mechanism of Action

This compound's principal pharmacological effect is the potent and selective inhibition of the norepinephrine transporter (NET). NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, which terminates its signaling. By binding to NET, this compound functionally blocks this reabsorption process. This inhibition results in an accumulation of norepinephrine in the synapse, thereby increasing the duration and magnitude of noradrenergic signaling. The (S,S)-enantiomer is significantly more potent in this action than the (R,R)-enantiomer.

Transporter Selectivity and Binding Profile

A defining characteristic of this compound is its high selectivity for the norepinephrine transporter over other monoamine transporters. Racemic reboxetine has an approximately 20-fold higher selectivity for NET compared to the serotonin transporter (SERT) and does not significantly interact with the dopamine transporter (DAT) at therapeutic concentrations. The (S,S)-enantiomer (this compound) is even more selective than the racemate.

One study quantified the steady-state affinity (Kd) of the reboxetine enantiomers for the human norepinephrine transporter (hNET), finding that the (S,S)-enantiomer (this compound) had a 130-fold higher affinity than the (R,R)-enantiomer. Data for racemic reboxetine shows potent inhibition of norepinephrine uptake with IC₅₀ values in the low nanomolar range, while inhibition of dopamine and serotonin uptake occurs at micromolar concentrations, indicating a wide selectivity margin.

Table 1: Monoamine Transporter Inhibition Profile of Reboxetine Enantiomers

| Transporter | Parameter | (S,S)-Reboxetine (this compound) | (R,R)-Reboxetine | Racemic Reboxetine |

|---|---|---|---|---|

| Norepinephrine (NET) | Kd (nM) | 0.076 | 9.7 | - |

| Norepinephrine (NET) | IC₅₀ (nM) | - | - | 8.5 |

| Dopamine (DAT) | IC₅₀ (µM) | - | - | 89 |

| Serotonin (SERT) | IC₅₀ (µM) | - | - | 6.9 |

Data derived from studies on human transporters and rat synaptosomes.

Furthermore, reboxetine exhibits low affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors, which is consistent with a side effect profile that is generally devoid of effects mediated by these other receptor systems.

Pharmacokinetics

Pharmacokinetic data for this compound is primarily derived from studies of racemic reboxetine and its individual enantiomers. The (S,S)-enantiomer is the more potent inhibitor of NET.

Table 2: Summary of Pharmacokinetic Parameters for Reboxetine Enantiomers in Humans

| Parameter | Value (for Racemic Reboxetine unless specified) | Species |

|---|---|---|

| Bioavailability | ~94% (Oral) | Human |

| (S,S)-enantiomer: 102% | Human | |

| Time to Peak (Tmax) | ~2 hours | Human |

| Plasma Half-life (t1/2) | ~12-13 hours | Human |

| Protein Binding | >97% | Human |

| Metabolism | Primarily Hepatic via CYP3A4 | Human |

| Elimination | Primarily Renal (78% of dose) | Human |

Data compiled from multiple sources.

-

Absorption: Reboxetine is well-absorbed after oral administration, with an absolute bioavailability of approximately 94%. Peak plasma concentrations are typically reached within 2 to 4 hours.

-

Distribution: The drug is extensively bound (>97%) to plasma proteins.

-

Metabolism: Reboxetine is primarily metabolized in the liver by the cytochrome P450 isozyme CYP3A4. Major metabolic pathways include O-dealkylation and oxidation.

-

Elimination: The mean elimination half-life is around 12-13 hours. Elimination is mainly through the kidneys, with about 78% of the dose excreted in urine.

Key Experimental Protocols

Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is fundamental for determining a compound's potency (IC₅₀) in inhibiting norepinephrine transporter function. A common method utilizes radiolabeled norepinephrine in cells expressing NET or in synaptosomal preparations.

Objective: To quantify the inhibitory effect of this compound on the reuptake of norepinephrine into presynaptic terminals or NET-expressing cells.

Methodology ([³H]-Norepinephrine Uptake Assay):

-

Preparation of Biological Material:

-

Use either primary neuronal cultures, cultured cell lines stably transfected with the human NET gene (e.g., HEK293-hNET), or synaptosomes prepared from specific brain regions (e.g., hippocampus, cortex) of laboratory animals.

-

-

Assay Conditions:

-

Perform the assay in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) containing pargyline to inhibit monoamine oxidase and ascorbic acid to prevent oxidation of norepinephrine.

-

-

Experimental Procedure:

-

Aliquot the cell or synaptosome suspension into a 96-well plate.

-

Add varying concentrations of the test compound (this compound) and a reference inhibitor (e.g., desipramine) to the wells.

-

Pre-incubate the plate for 10-20 minutes at 37°C to allow the compound to bind to the transporters.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (e.g., at its Kₘ concentration).

-

-

Termination and Measurement:

-

After a short incubation period (e.g., 10-30 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate free from cell-associated radiolabel.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor.

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's pharmacodynamic effect.

Objective: To measure the effect of this compound administration on extracellular norepinephrine levels in a target brain area (e.g., prefrontal cortex).

Methodology:

-

Surgical Implantation:

-

Anesthetize a laboratory animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery for several days.

-

-

Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

-

Sample Collection:

-

Allow for a stabilization period to achieve equilibrium between the perfusate and the extracellular fluid.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples to monitor changes in norepinephrine concentration over time.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples to quantify norepinephrine concentrations. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and standard method for this purpose.

-

-

Data Analysis:

-

Express the post-administration neurotransmitter concentrations as a percentage of the average baseline concentration.

-

Plot the mean percentage change from baseline over time to visualize the pharmacodynamic effect of the drug.

-

References

Early Preclinical Studies of Esreboxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esreboxetine, also known as AXS-14 and formerly PNU-165442G, is the (S,S)-(+)-enantiomer of reboxetine. It is a highly selective and potent norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of fibromyalgia and neuropathic pain.[1][2][3] As the pharmacologically more active stereoisomer of racemic reboxetine, early preclinical development focused on characterizing its enhanced potency and selectivity for the norepinephrine transporter (NET).[4][5] This document provides a technical overview of the foundational preclinical studies of this compound, including its mechanism of action, in vitro pharmacology, and the key in vivo models used to assess its activity. While much of the specific preclinical data for this compound remains proprietary, this guide synthesizes available information on its enantiomeric selectivity and the well-characterized preclinical profile of its parent compound, racemic reboxetine, to provide a comprehensive picture of its early development.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). By binding to NET on the presynaptic neuronal membrane, it blocks the reabsorption of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This targeted enhancement of noradrenergic pathways is believed to be the basis for its therapeutic effects in pain modulation.

In Vitro Pharmacological Profile

Early preclinical studies established that this compound is the more potent enantiomer of reboxetine. While specific binding affinity (Ki) values for this compound are not widely published, computational studies and pharmacological reviews indicate that the (S,S)-enantiomer has a significantly higher affinity for the human norepinephrine transporter (hNET) than the (R,R)-enantiomer. One analysis reported a 130-fold higher affinity for (S,S)-reboxetine over (R,R)-reboxetine at hNET.

The selectivity profile of racemic reboxetine, for which more data is available, demonstrates a strong preference for the norepinephrine transporter over both the serotonin (SERT) and dopamine (DAT) transporters.

Table 1: In Vitro Transporter Inhibition Profile of Racemic Reboxetine

| Target | Assay Type | Value | Selectivity Ratio (vs. NET) |

| Norepinephrine Transporter (NET) | [³H]NE Uptake Inhibition | IC₅₀: 8.5 nM | 1 |

| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | IC₅₀: 6,900 nM (6.9 µM) | ~812-fold |

| Dopamine Transporter (DAT) | [³H]DA Uptake Inhibition | IC₅₀: 89,000 nM (89 µM) | ~10,470-fold |

Note: IC₅₀ values are from studies using rat synaptosomes. This compound ((S,S)-reboxetine) is expected to have a lower IC₅₀ (higher potency) at the NET.

Experimental Protocols: In Vitro Assays

Norepinephrine Transporter (NET) Binding/Uptake Assay

This assay is crucial for determining the potency (Ki or IC₅₀) and selectivity of a compound for the norepinephrine transporter.

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the binding of a radiolabeled ligand or the uptake of a substrate at the norepinephrine transporter.

General Protocol (Uptake Inhibition):

-

Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells. Culture cells to a confluent monolayer in appropriate media.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a Krebs-Ringer-HEPES (KRH) or similar physiological buffer.

-

Compound Incubation: Add buffer containing various concentrations of the test compound to the cells. Incubate for a predetermined period (e.g., 10-20 minutes) at 37°C to allow the compound to bind to the transporters.

-

Substrate Addition: Add a low concentration of a radiolabeled NET substrate, such as [³H]norepinephrine, to each well.

-

Uptake Reaction: Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake into the cells.

-

Termination: Terminate the uptake reaction by rapidly aspirating the buffer and washing the cell monolayer multiple times with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis & Quantification: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor (e.g., desipramine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

References

- 1. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Esreboxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esreboxetine is a highly selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its potential therapeutic effects in conditions such as fibromyalgia and neuropathic pain.[1] Chemically, it is the (S,S)-(+)-enantiomer of reboxetine.[1] This stereospecificity is crucial to its pharmacological profile, as the (S,S)-enantiomer exhibits greater potency and selectivity for the norepinephrine transporter (NET) compared to the racemic mixture.[2] This guide provides a comprehensive overview of the chemical and structural properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data for the free base is available, several experimental values, such as the melting point, are reported for its salt forms (e.g., mesylate or succinate).

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine | [1][3] |

| Synonyms | (S,S)-Reboxetine, PNU-165442, AXS-14 | |

| CAS Number | 98819-76-2 | |

| Chemical Formula | C₁₉H₂₃NO₃ | |

| Molecular Weight | 313.39 g/mol | |

| Appearance | Solid | |

| Melting Point | 170 - 171 °C (mesylate salt) | |

| Boiling Point | Data not available | |

| Solubility | 2.23 x 10⁻² g/L in water (estimated) | |

| pKa (amine) | ~7.1 (estimated) | |

| Stereochemistry | (S,S)-(+)-enantiomer |

Chemical Structure and Stereochemistry

This compound possesses two chiral centers, leading to four possible stereoisomers. The therapeutically relevant isomer is the (S,S)-enantiomer. The specific three-dimensional arrangement of atoms is critical for its high-affinity binding to the norepinephrine transporter.

The molecular structure of this compound consists of a morpholine ring attached to a diphenylmethyl ether moiety. The ethoxy group is positioned on one of the phenyl rings.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological action is the selective inhibition of the norepinephrine transporter (NET). The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhancement of noradrenergic signaling is believed to underlie its therapeutic effects.

The increased levels of norepinephrine in the synapse lead to the activation of postsynaptic adrenergic receptors, which are G-protein coupled receptors (GPCRs). The subsequent signaling cascade can involve various downstream effectors, including the activation of the transcription factor CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and gene expression.

Experimental Protocols

Asymmetric Synthesis of this compound

A detailed experimental protocol for the asymmetric synthesis of (S,S)-reboxetine has been described. A key methodology involves the stereospecific synthesis starting from (S)-3-amino-1,2-propanediol. The overall process can be summarized in multiple steps, including the formation of a chiral morpholine intermediate followed by the introduction of the phenyl and aryloxy groups. One reported synthesis achieved a 30% overall yield with 99% enantiomeric excess in eight steps. Key steps in such syntheses often involve selective oxidation and nucleophilic substitution reactions.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is fundamental to characterizing the potency and selectivity of compounds like this compound. A common method is the radioligand uptake inhibition assay using cells stably expressing the human norepinephrine transporter (hNET).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with hNET.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radioligand: [³H]-Norepinephrine.

-

Test Compound: this compound.

-

Reference Inhibitor: Desipramine.

Procedure:

-

Cell Culture: Culture hNET-HEK293 cells in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Seed cells in 96-well plates and allow them to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor.

-

Assay Performance:

-

Wash the cell monolayers with assay buffer.

-

Pre-incubate the cells with the test compounds or vehicle control for 10-20 minutes at 37°C.

-

Initiate the uptake by adding [³H]-Norepinephrine.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

-

Detection and Analysis:

-

Lyse the cells.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the analysis of this compound, particularly for determining its purity and for separating its enantiomers. Chiral HPLC methods are employed to resolve the (S,S)- and (R,R)-enantiomers of reboxetine. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and mobile phase composition is critical for achieving optimal resolution.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Conclusion

This compound is a stereochemically defined molecule with a highly selective mechanism of action. Its chemical and structural properties are intrinsically linked to its potent inhibition of the norepinephrine transporter. The experimental protocols and analytical methods described in this guide are essential tools for the further investigation and development of this compound and related compounds. A thorough understanding of its chemistry and pharmacology is paramount for researchers and scientists in the field of drug discovery and development.

References

- 1. Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous Solubility of Esreboxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of esreboxetine, a selective norepinephrine reuptake inhibitor. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution, bioavailability, and formulation development. This document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound and its Solubility

This compound, the (S,S)-(+)-enantiomer of reboxetine, is a morpholine derivative investigated for its therapeutic potential in conditions such as fibromyalgia and neuropathic pain.[1][2] As a weakly basic compound, the aqueous solubility of the this compound free base is predicted to be low.[3][4] This limited solubility can present challenges for developing aqueous-based formulations, particularly for parenteral administration.[5] Consequently, significant research has been directed towards the formation of various pharmaceutical salts to enhance its solubility and improve its biopharmaceutical properties. This guide focuses on the solubility of both the free base and its common salt forms.

Quantitative Solubility Data

The aqueous solubility of this compound is highly dependent on its physical form (free base vs. salt), the pH of the medium, and the temperature. The data collected from various sources, including predictive models and experimental studies, are summarized below.

| Compound Form | Solubility Value | Aqueous Medium | Temperature | pH | Method / Source |

| This compound Succinate Salt | 30 - 35 mg/mL | Water | 37 °C | Not Specified | Experimental (Shake-Flask, HPLC) |

| This compound Fumarate Salt | 9 mg/mL | Water | 37 °C | Not Specified | Experimental (Shake-Flask, HPLC) |

| Reboxetine Mesylate Salt * | ~10 mg/mL | PBS | Not Specified | 7.2 | Experimental |

| This compound (Free Base) | 0.0223 mg/mL | Not Specified | Not Specified | Not Specified | Predicted (ALOGPS) |

Note: Reboxetine Mesylate is the salt of the racemic mixture of (S,S)- and (R,R)-enantiomers. This data is included for comparative purposes as it indicates the significantly increased solubility of a salt form in a buffered aqueous solution compared to the predicted free base solubility.

The experimental data clearly demonstrate that forming succinate and fumarate salts dramatically increases the aqueous solubility of this compound by several orders of magnitude compared to the predicted solubility of the free base.

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed methodology for determining the aqueous solubility of an this compound salt, based on the procedure described in patent literature. This method is a variation of the widely used equilibrium shake-flask method.

Objective: To determine the equilibrium solubility of an this compound salt (e.g., succinate, fumarate) in water at a physiologically relevant temperature (37 °C).

Materials and Equipment:

-

This compound salt (crystalline powder)

-

Purified water (HPLC grade)

-

2.0 mL glass vials with screw caps

-

Mechanical shaker or stirrer with temperature control (set to 37 °C)

-

Calibrated analytical balance

-

Spatula

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.

-

Volumetric flasks and appropriate mobile phase for HPLC analysis.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of the this compound salt solid into a glass vial. An excess is critical to ensure that a saturated solution is achieved and that solid material remains undissolved at equilibrium. b. Accurately pipette 1.5 mL of purified water into the vial. c. Securely cap the vial to prevent evaporation.

-

Equilibration: a. Place the vial into the temperature-controlled mechanical shaker set to 37 °C. b. Agitate the vial at a constant speed. The agitation should be vigorous enough to keep the solid particles suspended but not so vigorous as to cause foaming. c. Continue agitation for a predetermined period to allow the system to reach equilibrium. Samples can be taken at various time points (e.g., 1 hour, 2 hours, 24 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

Sample Withdrawal and Preparation: a. At the designated time point, stop the agitation and allow the undissolved solid to settle for a brief period. b. Carefully withdraw a sample of the supernatant using a micropipette or syringe. c. Immediately filter the sample through a syringe filter (0.22 µm) to remove all undissolved particles. This step is crucial to ensure that only the dissolved drug is measured. d. Dilute the filtered sample accurately with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification by HPLC: a. Prepare a series of standard solutions of the this compound salt of known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. c. Inject the prepared (diluted) sample from step 3d into the HPLC system. d. Determine the peak area for this compound in the sample. e. Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Calculation of Solubility: a. Back-calculate the concentration in the original, undiluted filtrate by multiplying the measured concentration by the dilution factor. b. The resulting concentration represents the aqueous solubility of the this compound salt at 37 °C, typically expressed in mg/mL.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining this compound's aqueous solubility is depicted in the following diagram.

References

The In Vivo Metabolic Landscape of Esreboxetine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Metabolic Pathways

The primary route of metabolism for reboxetine, and by extension esreboxetine, is hepatic oxidation. In vitro studies with human liver microsomes have demonstrated that the metabolism of both enantiomers of reboxetine is principally mediated by the cytochrome P450 enzyme CYP3A4[1]. There is no evidence to suggest chiral inversion, meaning the (S,S)-enantiomer does not convert to the (R,R)-enantiomer in vivo[2].

The main metabolic transformations include:

-

O-de-ethylation: This is the principal metabolic pathway, leading to the formation of O-desethylreboxetine[1].

-

Oxidation of the Ethoxy Aromatic Ring: This results in the formation of at least two minor metabolites[1].

-

Morpholine Ring Oxidation: Another identified pathway involves the oxidation of the morpholine ring.

-

Phenolic Hydroxylation: This is another route of biotransformation observed for reboxetine.

Following these phase I reactions, the resulting metabolites can undergo phase II conjugation, primarily glucuronidation, to facilitate their excretion. Elimination of reboxetine and its metabolites occurs mainly through the kidneys[3].

Quantitative Data on Reboxetine Metabolites

While specific quantitative data for this compound are lacking, studies on reboxetine provide insight into the relative importance of its metabolic pathways. After oral administration of radiolabeled reboxetine, the majority of the radioactivity recovered in urine corresponds to the parent drug and its metabolites.

Table 1: Quantitative Data on Reboxetine and its Metabolites (Derived from studies on the racemic mixture)

| Analyte | Biological Matrix | Percentage of Administered Dose (approx.) | Key Findings |

| Unchanged Reboxetine | Urine | ~78% | A significant portion is excreted unchanged. |

| Metabolites | Urine | ~22% | Represents the extent of metabolism. |

| O-desethylreboxetine | Plasma | Primary Metabolite | Identified as the main circulating metabolite. |

Note: This table is based on data for racemic reboxetine and serves as an estimation for this compound's metabolic profile. Specific percentages can vary based on individual patient characteristics and study design.

Experimental Protocols

The investigation of drug metabolism in vivo typically involves a series of well-defined experimental protocols. The following outlines a general methodology applicable to the study of this compound's metabolic pathways.

Human Metabolism Study (Radiolabeled)

-

Subject Recruitment: Healthy male volunteers are typically recruited. Inclusion criteria include normal health status as determined by physical examination, ECG, and clinical laboratory tests. Exclusion criteria often include a history of significant medical conditions, drug or alcohol abuse, and use of concomitant medications.

-

Drug Administration: A single oral dose of radiolabeled this compound (e.g., with ¹⁴C) is administered to subjects after an overnight fast.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points post-dose. Plasma is separated from blood samples by centrifugation.

-

Sample Analysis:

-

Total Radioactivity Measurement: Aliquots of plasma, urine, and feces are analyzed for total radioactivity using liquid scintillation counting.

-

Metabolite Profiling: Samples are pooled and subjected to chromatographic separation, typically using high-performance liquid chromatography (HPLC).

-

Metabolite Identification: The structure of metabolites is elucidated using mass spectrometry (MS), often in tandem (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantification: The concentration of the parent drug and its metabolites is determined by integrating the radioactivity peaks in the chromatograms and/or by using validated LC-MS/MS methods with appropriate standards.

-

In Vitro Phenotyping Study

-

System: Human liver microsomes or recombinant human cytochrome P450 enzymes are used.

-

Incubation: this compound is incubated with the enzyme system in the presence of NADPH (a necessary cofactor).

-

Inhibition: Selective chemical inhibitors of specific CYP enzymes or antibodies are used to identify the primary enzymes responsible for metabolism.

-

Analysis: The formation of metabolites is monitored over time using LC-MS/MS to determine the rate of metabolism and the contribution of each enzyme.

Visualizing the Metabolic Pathways and Experimental Workflow

Metabolic Pathway of this compound

References

- 1. AXS-14 - Axsome Therapeutics [axsome.com]

- 2. From Metabonomics to Pharmacometabonomics: The Role of Metabolic Profiling in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Esreboxetine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esreboxetine, the (S,S)-enantiomer of reboxetine, is a selective norepinephrine reuptake inhibitor that was under development for the treatment of neuropathic pain and fibromyalgia.[1] As the more potent and selective enantiomer compared to racemic reboxetine, understanding its pharmacokinetic profile in preclinical rodent models is crucial for interpreting efficacy and safety data and for guiding clinical development.[2][3] This technical guide synthesizes the available, albeit limited, public information on the pharmacokinetics of this compound and its racemate, reboxetine, in rodent models. Due to the proprietary nature of much of the preclinical data, this document also outlines general experimental protocols and provides a framework for the type of data required for a comprehensive pharmacokinetic assessment.

Introduction

This compound, with the developmental code names AXS-14 and PNU-165442G, is a selective inhibitor of the norepinephrine transporter.[1][4] Its pharmacological activity resides primarily in the (S,S)-enantiomer. Preclinical pharmacokinetic studies in rodent models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This information is vital for dose selection in toxicological and pharmacological studies and for predicting human pharmacokinetics. While extensive nonclinical studies on this compound have been conducted, the detailed results are largely proprietary. This guide, therefore, leverages publicly available data on reboxetine to provide an overview of what is known and to illustrate the key parameters of interest.

Pharmacokinetic Profile of Reboxetine in Rodent Models

Publicly available data on the pharmacokinetics of this compound in rodents is scarce. However, a review of reboxetine, the racemic mixture, in animal models provides some general insights.

Absorption

Animal models show that reboxetine is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2 hours.

Distribution

Specific tissue distribution data for this compound in rodents is not publicly available. However, studies with the racemate, reboxetine, in rats have indicated that it penetrates the central nervous system.

Metabolism

Reboxetine is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4. The main metabolic pathways include dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulfate conjugation. There are no major inter-species differences reported in the metabolic profile of reboxetine.

Elimination

In animal models, reboxetine has a short elimination half-life (t1/2) of 1 to 2 hours.

Quantitative Pharmacokinetic Data

Due to the limited availability of public data for this compound, the following tables are presented as a template of how quantitative pharmacokinetic data should be structured. The values for reboxetine in animal models are provided where available and should be interpreted with the understanding that they represent the racemic mixture.

Table 1: Single-Dose Pharmacokinetic Parameters of Reboxetine in Animal Models

| Species | Dose and Route of Administration | Tmax (h) | t1/2 (h) | Reference |

| Animal Models | Not Specified | 0.5 - 2 | 1 - 2 |

Table 2: Brain Penetration of Reboxetine in Rats

| Compound | Route of Administration | Brain to Plasma Ratio | Reference |

| Reboxetine (racemate) | Subcutaneous | 3 to 4-fold higher in brain | This information is indirectly referenced in the literature. |

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies in rodents are not publicly available. The following represents a generalized methodology for such studies.

Animals

Studies are typically conducted in standard laboratory rodent strains such as Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles, and have access to food and water ad libitum, except when fasting is required for the study.

Drug Administration

This compound would be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). Doses would be calculated based on the body weight of the individual animals.

Sample Collection

Blood samples are collected at predetermined time points after drug administration via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Plasma is separated by centrifugation and stored frozen until analysis. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., brain, liver, kidneys) are collected, weighed, and homogenized for analysis.

Bioanalytical Method

Quantification of this compound in plasma and tissue homogenates would be performed using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the specific and sensitive measurement of the (S,S)-enantiomer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

Conclusion

The publicly available information on the pharmacokinetics of this compound in rodent models is limited, with most data pertaining to the racemic mixture, reboxetine. The available data suggests that reboxetine is rapidly absorbed and has a short half-life in animal models, with good penetration into the brain. A comprehensive understanding of the pharmacokinetic profile of the active (S,S)-enantiomer, this compound, in rats and mice would require access to the proprietary data held by the developing pharmaceutical companies. The experimental framework provided in this guide serves as a template for the necessary studies to fully characterize the ADME properties of this compound in these preclinical species. Such data is fundamental for the continued development and potential regulatory submission of this compound for therapeutic use.

References

- 1. AXS-14 - Axsome Therapeutics [axsome.com]

- 2. Axsome Therapeutics Enters into Exclusive License Agreement with Pfizer Inc. for Pfizer’s Reboxetine Clinical and Nonclinical Data and for New Phase 3 this compound Product Candidate | Pfizer [pfizer.com]

- 3. Axsome Therapeutics Enters into Exclusive License Agreement [globenewswire.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

Esreboxetine's High-Affinity Binding to the Norepinephrine Transporter: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of esreboxetine for the norepinephrine transporter (NET). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and relevant signaling pathways associated with this compound's mechanism of action.

Core Executive Summary

This compound, the (S,S)-(+)-enantiomer of reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2] Its primary pharmacological action is the blockade of the norepinephrine transporter, leading to an increased concentration and prolonged availability of norepinephrine in the synaptic cleft.[1] This enhanced noradrenergic neurotransmission is the basis for its therapeutic effects.[1] In vitro studies have demonstrated that this compound and similar (S,S)-reboxetine derivatives exhibit a high binding affinity for the human norepinephrine transporter, with inhibitor constant (Ki) values in the low nanomolar range.

Quantitative Binding Affinity Data

The binding affinity of a compound to its target is a critical determinant of its potency and selectivity. For this compound, its affinity for the norepinephrine transporter has been quantified using various in vitro assays. The following table summarizes the available quantitative data for this compound and its related enantiomer.

| Compound | Transporter | Assay Type | Quantitative Metric | Value (nM) | Species | Reference |

| (S,S)-Reboxetine Derivatives | Norepinephrine Transporter (NET) | Competition Binding Assay | Ki | ≤ 2 | Human | [3] |

| (S,S)-Reboxetine | Norepinephrine Transporter (hNET) | Not Specified | Relative Affinity | 130-fold higher than (R,R)-reboxetine | Human |

Note: this compound is the (S,S)-(+)-enantiomer of reboxetine. The data presented reflects the high affinity of this specific stereoisomer for the norepinephrine transporter.

Experimental Protocols

The determination of binding affinity is achieved through rigorous experimental protocols. A standard method employed is the radioligand binding assay, which measures the displacement of a radiolabeled ligand from the transporter by the test compound (e.g., this compound).

Representative Radioligand Binding Assay Protocol for NET

This protocol is a synthesized representation of standard methodologies for determining inhibitor binding affinity at the norepinephrine transporter.

1. Membrane Preparation:

-

HEK-293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

-

The cell lysate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the NET.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a fixed concentration of a radioligand specific for NET (e.g., [³H]nisoxetine) and a varying concentration of the unlabeled competitor drug (this compound).

-

A specific amount of the prepared cell membrane preparation is added to each well.

-

Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

-

The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

3. Filtration and Detection:

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

-

The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are a direct consequence of its interaction with the norepinephrine transporter and the subsequent modulation of downstream signaling pathways.

Mechanism of Action and Postsynaptic Signaling

By inhibiting NET, this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades.

Caption: Norepinephrine signaling cascade at the synapse.

Experimental Workflow for Clinical Efficacy Assessment

The clinical development of this compound, particularly for conditions like fibromyalgia, involves a structured workflow to assess its efficacy and safety.

Caption: Workflow for a randomized controlled clinical trial of this compound.

Conclusion

This compound demonstrates high-affinity binding to the norepinephrine transporter, consistent with its potent and selective mechanism of action. The quantitative data underscores its potential as a targeted therapeutic agent. The established experimental protocols provide a robust framework for further investigation and characterization of novel NET inhibitors. Understanding the downstream signaling consequences of NET inhibition is crucial for elucidating the full spectrum of this compound's pharmacological effects and its clinical utility.

References

- 1. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Components of the Gs signaling cascade exhibit distinct changes in mobility and membrane domain localization upon β2 -adrenergic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of this compound in patients with fibromyalgia: An 8-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Esreboxetine Stereoisomer Activity Differences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esreboxetine, the (S,S)-enantiomer of reboxetine, is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of chronic pain conditions such as fibromyalgia. This technical guide provides an in-depth analysis of the stereoisomer activity differences between this compound and its (R,R)-enantiomer. It includes a comprehensive summary of their pharmacological, pharmacokinetic, and pharmacodynamic properties, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Chirality plays a critical role in the pharmacological activity of many drugs. For the antidepressant reboxetine, the two enantiomers, (S,S)-reboxetine (this compound) and (R,R)-reboxetine, exhibit significant differences in their interaction with the norepinephrine transporter (NET), as well as other monoamine transporters. Understanding these differences is crucial for optimizing therapeutic efficacy and minimizing off-target effects. This compound has been shown to be the more potent and selective enantiomer, which has led to its development as a single-enantiomer drug.[1][2]

Pharmacological Profile: Stereoselective Inhibition of Monoamine Transporters

The primary mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[3] This potentiation of noradrenergic signaling is believed to be the basis for its therapeutic effects in conditions characterized by dysfunctional descending pain modulatory pathways.

Quantitative Comparison of Binding Affinities

| Compound | Dopamine Transporter (DAT) pKi | Norepinephrine Transporter (NET) pKi | Serotonin Transporter (SERT) pKi |

| (S,S)-Esreboxetine | 5.2 | 8.98 | 5.2 |

| (R,R)-Reboxetine | Data not available | Less potent than (S,S)-enantiomer | Data not available |

| Racemic Reboxetine | IC50: 89,000 nM | IC50: 8.5 nM | IC50: 6,900 nM |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following section details a representative experimental protocol for determining the binding affinity of compounds to the norepinephrine transporter, based on methodologies described in the literature.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the affinity of test compounds for the norepinephrine transporter.

3.1.1. Materials

-

Radioligand: [3H]nisoxetine (specific activity ~87.2 Ci/mmol)

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

-

Buffers:

-

Incubation Buffer: 50mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

-

Competitor (for non-specific binding): Tomoxetine (1 µM) or Desipramine.

-

Test Compounds: (S,S)-Esreboxetine, (R,R)-Reboxetine, and Racemic Reboxetine at various concentrations.

-

Equipment:

-

Cell culture supplies

-

Homogenizer (e.g., motor-driven Ultra Turrax)

-

Centrifuge

-

Cell harvester

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation vials

-

Liquid scintillation counter

-

3.1.2. Procedure

-

Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and centrifuge at low speed.

-

Resuspend the cell pellet in ice-cold incubation buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g for 10 minutes at 4°C).

-

Discard the supernatant, resuspend the pellet in fresh incubation buffer, and repeat the centrifugation step.

-

Resuspend the final pellet in incubation buffer at a specific protein concentration (e.g., 60 mg wet weight/ml).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membrane preparation, [3H]nisoxetine (at a concentration near its Kd, e.g., 0.25–14 nmol), and incubation buffer.

-

Non-specific Binding: Cell membrane preparation, [3H]nisoxetine, and a high concentration of a known NET inhibitor (e.g., 1 µM tomoxetine).

-

Competitive Binding: Cell membrane preparation, [3H]nisoxetine, and varying concentrations of the test compound.

-

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 4 hours) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.1.3. Experimental Workflow Diagram

Caption: Workflow for a monoamine transporter radioligand binding assay.

Signaling Pathways in Pain Modulation

The therapeutic effects of this compound in chronic pain are thought to be mediated by its ability to enhance descending noradrenergic inhibitory pathways.

Descending Noradrenergic Pain Modulatory Pathway

Norepinephrine released from the locus coeruleus in the brainstem acts on spinal α2-adrenergic receptors to inhibit pain signaling. This occurs through both presynaptic and postsynaptic mechanisms. Presynaptically, activation of α2-adrenergic receptors on the terminals of primary afferent neurons inhibits voltage-gated Ca2+ channels, reducing the release of excitatory neurotransmitters such as glutamate and substance P. Postsynaptically, activation of α2-adrenergic receptors on second-order spinal neurons leads to the opening of inwardly rectifying K+ channels, causing hyperpolarization and reduced neuronal excitability.

Caption: Downstream signaling of norepinephrine in pain modulation.

Pharmacokinetic Differences

Studies have shown differences in the pharmacokinetics of the reboxetine enantiomers. Following oral administration of racemic reboxetine, the Cmax and AUC of (R,R)-reboxetine are greater than those of (S,S)-reboxetine. This is likely due to the better renal clearance of (S,S)-reboxetine. The absolute bioavailability of (R,R)-reboxetine and (S,S)-reboxetine has been reported to be 0.919 and 1.02, respectively.

Conclusion

The stereoisomers of reboxetine exhibit significant differences in their pharmacological and pharmacokinetic profiles. This compound, the (S,S)-enantiomer, is a more potent and selective inhibitor of the norepinephrine transporter compared to the (R,R)-enantiomer. This enhanced selectivity for NET is the basis for its development as a single-enantiomer therapeutic agent for chronic pain conditions like fibromyalgia, where the modulation of descending noradrenergic pathways is a key therapeutic strategy. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on norepinephrine reuptake inhibitors and related compounds. Further research to fully characterize the binding profile of the (R,R)-enantiomer at other monoamine transporters would provide a more complete understanding of its pharmacological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Norepinephrine Reuptake Assay Using Esreboxetine

For Research Use Only. Not for use in diagnostic procedures.

Introduction